![molecular formula C18H22BF3N2O2 B13723536 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dioxaborolane ring and a trifluoromethylphenyl group, making it a valuable molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with a boronic acid or boronate ester under specific conditions. The reaction often requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4, NaBH4; usually in anhydrous ether or THF at low temperatures.
Substitution: Various nucleophiles; reactions often carried out in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole: Lacks the trifluoromethylphenyl group, making it less versatile in certain reactions.
1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazole: Does not contain the dioxaborolane ring, limiting its use in boron-mediated reactions.
Uniqueness
The presence of both the dioxaborolane ring and the trifluoromethylphenyl group in 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole makes it a unique and valuable compound. This combination allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C18H22BF3N2O2 |
|---|---|
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[2-[3-(trifluoromethyl)phenyl]ethyl]pyrazole |
InChI |
InChI=1S/C18H22BF3N2O2/c1-16(2)17(3,4)26-19(25-16)15-11-23-24(12-15)9-8-13-6-5-7-14(10-13)18(20,21)22/h5-7,10-12H,8-9H2,1-4H3 |
InChI-Schlüssel |
XIEAFSYRINBDJB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


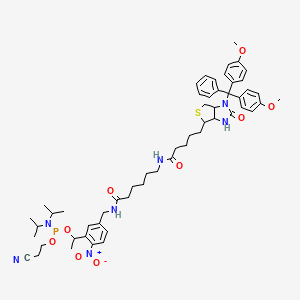

![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
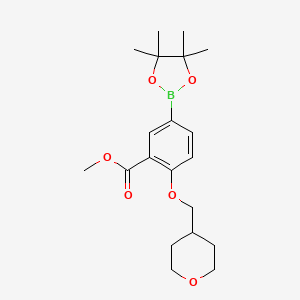
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13723483.png)
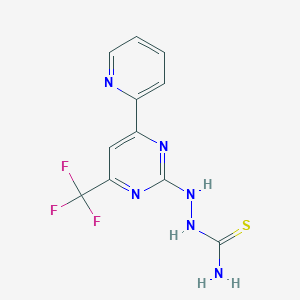
![4-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13723492.png)
![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)
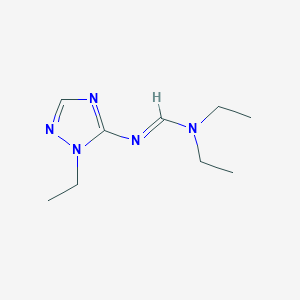
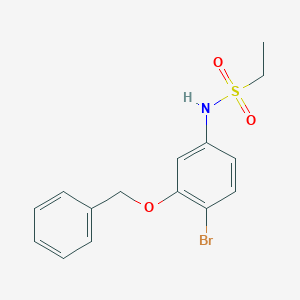

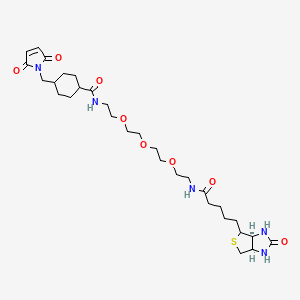
![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
